![molecular formula C18H27NO4S B2988089 1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone CAS No. 865659-38-7](/img/structure/B2988089.png)
1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone is a useful research compound. Its molecular formula is C18H27NO4S and its molecular weight is 353.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthetic Protocols and Biological Activities : Compounds similar to the chemical , especially those containing sulfone and piperidine groups, are synthesized using various protocols and are known for their wide range of biological activities. This includes enzyme inhibition, which is crucial in drug development for targeting specific biochemical pathways (Kharkov University Bulletin Chemical Series, 2020). The detailed synthetic methods and the biological significance of these compounds underscore their potential in pharmaceutical sciences.
Isolation and Purification Techniques : Research on glucosinolate hydrolysis products, which share functional similarities with the target compound, highlights advanced isolation and purification methods. These techniques are essential for obtaining compounds in pure forms for organic synthesis and studying their biological activities. The isolated compounds, such as isothiocyanates and nitriles, demonstrate the importance of purification in understanding the chemical's role in biology and its potential applications (Industrial Crops and Products, 2004).
Anionic "Polymeric Ionic Liquids" : The design and synthesis of anionic "polymeric ionic liquids" with high charge delocalization, incorporating sulfone functionality, reveal the chemical's utility in creating materials with high ionic conductivity. These materials are promising for various applications, including fuel cells and batteries, showcasing the versatility of sulfone-containing compounds in material science (Polymer Chemistry, 2011).
Advanced Materials and Fuel Cell Applications
Sulfonated Poly(ether sulfone)s : The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel cell applications demonstrates the role of sulfone and ether groups in creating high-performance materials. These copolymers exhibit high proton conductivity and mechanical properties, essential for efficient and durable fuel cell membranes (ACS Applied Materials & Interfaces, 2009).
Proton Exchange Membranes : The development of new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications emphasizes the importance of phase-separated structures for proton conduction. Such innovative materials contribute to the advancement of fuel cell technology, offering insights into designing more efficient energy systems (Macromolecules, 2009).
Propriétés
IUPAC Name |
1-[4-(benzylsulfonylmethyl)-4-hydroxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-17(2,3)16(20)19-11-9-18(21,10-12-19)14-24(22,23)13-15-7-5-4-6-8-15/h4-8,21H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUIDVSXSMFIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)(CS(=O)(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
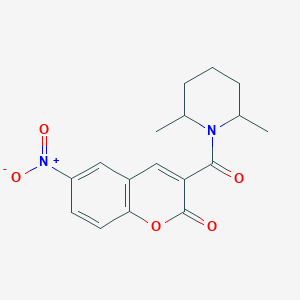
![2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2988009.png)
![7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B2988010.png)
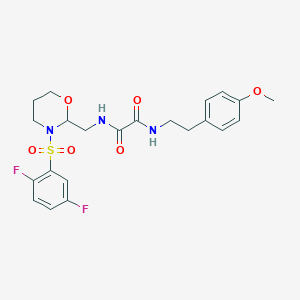
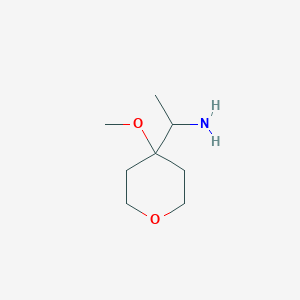
![2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2988017.png)
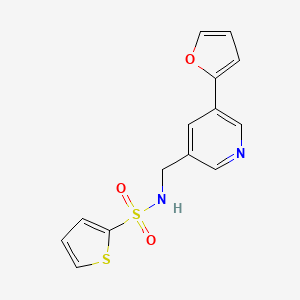
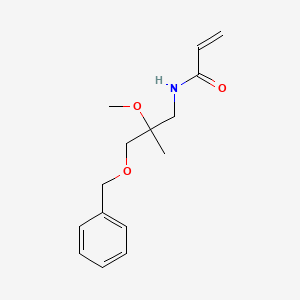
![3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2988020.png)
![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B2988022.png)
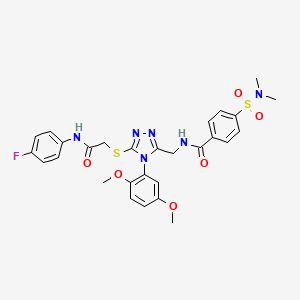
![6-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988025.png)
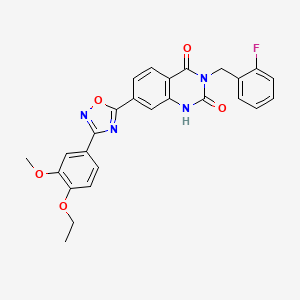
![(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide](/img/structure/B2988029.png)
